![molecular formula C10H11N5O B2696968 3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole CAS No. 1338661-87-2](/img/structure/B2696968.png)
3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole
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Overview
Description
3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole (CHPO) is a synthetic compound that has gained significant attention in the field of medicinal chemistry. The compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.
Mechanism of Action
The exact mechanism of action of 3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that the compound exerts its anticancer effects by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor growth. 3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole has also been shown to inhibit the activity of key enzymes involved in inflammation and diabetes, including cyclooxygenase-2 and aldose reductase, respectively.
Biochemical and Physiological Effects:
3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole has been shown to exhibit a range of biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve glucose metabolism. However, further studies are needed to fully understand the long-term effects of 3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole on human health.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole is its potent anticancer activity against a range of cancer cell lines, making it a promising candidate for the development of novel cancer therapies. However, one of the limitations of 3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole. One potential area of research is the development of novel formulations of 3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole and its long-term effects on human health. Finally, the potential therapeutic applications of 3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole in other diseases, such as neurodegenerative diseases, should be explored.
Synthesis Methods
3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole can be synthesized through a multistep reaction process involving the condensation of hydrazine hydrate with 2-bromo-4-cyclopropylpyridine, followed by cyclization with cyanogen azide. The final product is obtained through the reduction of the resulting 3-cyano-5-(2-pyridyl)-1,2,4-oxadiazole with hydrazine hydrate.
Scientific Research Applications
3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, 3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole has demonstrated anti-inflammatory and antidiabetic effects in preclinical studies.
properties
IUPAC Name |
[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c11-14-8-5-7(3-4-12-8)10-13-9(15-16-10)6-1-2-6/h3-6H,1-2,11H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPUKUHUPDKDFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CC(=NC=C3)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole |
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